molecular formula C18H16N2O5S B2524662 N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide CAS No. 897618-16-5

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide

Cat. No.: B2524662
CAS No.: 897618-16-5
M. Wt: 372.4
InChI Key: BUNCEJHJDLDQTH-UHFFFAOYSA-N
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Description

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide is a useful research compound. Its molecular formula is C18H16N2O5S and its molecular weight is 372.4. The purity is usually 95%.
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Scientific Research Applications

Insecticidal Activity

Research has demonstrated the potential of benzothiazole derivatives, including structures similar to the specified compound, in the development of insecticidal agents. A study highlighted the synthesis of benzoheterocyclic analogs with insecticidal activity against common pests. This includes analogs with benzodioxole and benzodioxane structures, showing promising insecticidal properties superior to some commercial insecticides (Sawada et al., 2003).

Diuretic Activity

Another research focus has been on the diuretic potential of benzothiazole derivatives. A particular study synthesized and evaluated a series of biphenyl benzothiazole-2-carboxamide derivatives, identifying compounds with promising diuretic activity (Yar & Ansari, 2009).

Antimicrobial and Antioxidant Studies

Derivatives of benzothiazoles, including those incorporating the 1,4-benzodioxine motif, have been explored for their antimicrobial and antioxidant activities. Studies have synthesized various analogs, demonstrating significant biological activity against a range of pathogens and showing radical scavenging activity, indicative of antioxidant potential (Ahmad et al., 2012).

Pharmaceutical Synthesis

The synthesis of enantiomerically pure compounds, such as 2,3-dihydro-1,4-benzodioxin-2-carboxylic acid, important for pharmaceutical applications, has been explored. Research using biocatalysts for efficient production highlights the versatility of benzodioxine derivatives in synthesizing chiral synthons for therapeutic agents (Mishra et al., 2016).

Anticancer Research

Benzothiazole derivatives have also been evaluated for anticancer activity. A study synthesized N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides, exploring their potential as anticancer agents through preliminary biological evaluations (Incerti et al., 2017).

Analytical and Sensory Applications

Coumarin benzothiazole derivatives have been investigated for their use as chemosensors, particularly for the detection of cyanide anions. This research underlines the application of benzothiazole derivatives in the development of sensors based on fluorescence responses to specific chemical stimuli (Wang et al., 2015).

Properties

IUPAC Name

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O5S/c1-22-12-7-8-13(23-2)16-15(12)19-18(26-16)20-17(21)14-9-24-10-5-3-4-6-11(10)25-14/h3-8,14H,9H2,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUNCEJHJDLDQTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)OC)SC(=N2)NC(=O)C3COC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.